molecular formula C23H21ClFN3O3S B2883630 N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899755-58-9

N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2883630
CAS RN: 899755-58-9
M. Wt: 473.95
InChI Key: JDLKCHSJVFKZNP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H21ClFN3O3S and its molecular weight is 473.95. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

1. Crystallographic Studies

Compounds similar to N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been analyzed for their crystal structures, providing valuable insights into their molecular conformations. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed significant details about their folded conformations and intramolecular hydrogen bond stabilizations (Subasri et al., 2016). Such crystallographic studies are crucial for understanding the molecular interactions and potential pharmacological activities of these compounds.

2. Inhibitory Activity against Enzymes

Research has identified compounds with structures related to the target compound as potent inhibitors of crucial biological enzymes. For instance, derivatives of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines have been synthesized and evaluated for their inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showing significant potential as dual inhibitors (Gangjee et al., 2008). These findings suggest avenues for developing targeted therapies against diseases characterized by rapid cell division, such as cancer.

3. Anticancer and Antiviral Activities

Several studies have synthesized and evaluated the biological activities of compounds structurally similar to the target molecule, particularly their anticancer and antiviral effects. For example, novel sulfonamide derivatives have been developed and screened for their cytotoxic activities against various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Ghorab et al., 2015). Additionally, some derivatives have shown promise as antiviral agents, particularly against COVID-19, by inhibiting key viral proteins and demonstrating drug likeness and molecular docking properties favorable for pharmacokinetic profiles (Mary et al., 2020).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN3O3S/c1-13(2)9-10-28-22(30)21-20(15-5-3-4-6-18(15)31-21)27-23(28)32-12-19(29)26-14-7-8-17(25)16(24)11-14/h3-8,11,13H,9-10,12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLKCHSJVFKZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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